![molecular formula C21H23NO5 B5562980 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions that combine chromene and azetidine units, possibly through multi-step synthetic routes that may include cyclization reactions, reductive amination, and etherification steps. For instance, compounds structurally related to the azetidine and chromene families have been synthesized by reactions such as the reductive amination of chromen-2-ones with different substituted aromatic aldehydes (Mandala et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene and azetidine derivatives is often confirmed by X-ray diffraction, showcasing specific crystal systems and geometries indicative of their unique structural frameworks. For example, studies on related compounds reveal detailed structural insights through X-ray analysis, providing a foundation for understanding the conformation and spatial arrangement of atoms within these complex molecules (Pelter et al., 1997).
Chemical Reactions and Properties
Compounds within the chromene and azetidine families participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and reactions with electrophilic and nucleophilic reagents, leading to a wide range of derivatives with diverse functional groups (El-Agrody et al., 2002).
Scientific Research Applications
Pharmacodynamics of Related Compounds
Compounds with methoxy and chromenyl groups have been studied for various pharmacological properties. For example, studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) have shown significant correlations with hypertension severity, suggesting the involvement of central catecholamines in clinical hypertension (Saran et al., 1978). This implies that compounds with similar structures may have potential applications in cardiovascular research.
Interaction with Biological Systems
Research on the interaction between 3,4-Methylenedioxymethamphetamine (Ecstasy) and paroxetine shows the complexity of pharmacodynamic and pharmacokinetic interactions in human subjects, highlighting the importance of understanding the interactions of novel compounds within biological systems (Farré et al., 2007). This could indicate the relevance of studying the interactions of structurally complex molecules like 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine with biological targets.
Environmental and Toxicological Studies
The ubiquity and potential endocrine-disrupting effects of compounds such as bisphenol A (BPA) and nonylphenol in food underscore the importance of assessing the environmental and health impacts of synthetic compounds. Studies have found widespread exposure to these compounds, necessitating research into their biological effects and metabolism (Calafat et al., 2004). Research on similar complex molecules could contribute to a better understanding of their safety profile and environmental fate.
properties
IUPAC Name |
(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-[3-(2-methoxyphenoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-16-8-7-14-9-15(13-26-20(14)10-16)21(23)22-11-17(12-22)27-19-6-4-3-5-18(19)25-2/h3-8,10,15,17H,9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOYVXBKDMWKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)N3CC(C3)OC4=CC=CC=C4OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine |
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